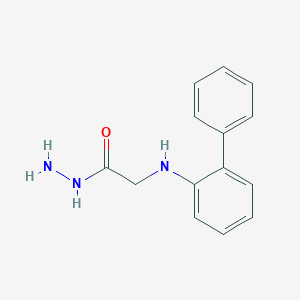

2-(2-Phenylanilino)acetohydrazide

Description

2-(2-Phenylanilino)acetohydrazide is a hydrazide derivative characterized by a phenyl-substituted anilino group attached to an acetohydrazide backbone. This scaffold is versatile in medicinal chemistry, serving as a precursor for synthesizing hydrazone derivatives and other heterocyclic compounds. Its structural flexibility allows for modifications that enhance pharmacological properties, including anti-inflammatory, anticancer, and enzyme-inhibitory activities .

Properties

CAS No. |

129248-73-3 |

|---|---|

Molecular Formula |

C14H15N3O |

Molecular Weight |

241.29 g/mol |

IUPAC Name |

2-(2-phenylanilino)acetohydrazide |

InChI |

InChI=1S/C14H15N3O/c15-17-14(18)10-16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,16H,10,15H2,(H,17,18) |

InChI Key |

RYXCXBYRLLSOAH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NCC(=O)NN |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NCC(=O)NN |

Synonyms |

N-(biphenyl)glycylhydrazide |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Phenyl Rings

The substitution pattern on the phenyl ring significantly impacts biological potency. For instance:

- 2-[(4-Chlorophenyl)amino]-aceto-hydrazide (IC₅₀ = 21 nM) and 2-[(2-Fluorophenyl)amino]-aceto-hydrazide (IC₅₀ = 10 nM) demonstrated potent eosinophil peroxidase (EPO) inhibition, surpassing the parent compound in activity. Fluorine at the ortho position enhanced potency, likely due to improved electron-withdrawing effects and binding affinity .

- N-arylidene-2-(2-phenoxyphenyl)acetohydrazides exhibited anti-inflammatory activity, attributed to the phenoxyphenyl group, which increases lipophilicity and membrane penetration .

Heterocyclic Modifications

Incorporation of heterocycles into the acetohydrazide backbone alters pharmacological profiles:

- Benzimidazole Derivatives: 2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazides showed superior anticonvulsant activity compared to standard drugs phenytoin and ethosuximide, highlighting the benzimidazole moiety's role in central nervous system (CNS) targeting .

- Triazole-Thiol Derivatives: Derivatives like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide exhibited selective cytotoxicity against melanoma cells (IGR39), emphasizing the role of triazole-thiol groups in anticancer activity .

- Quinazolinone-Based Derivatives: Compounds such as N′-(4-nitrophenyl)methylidene-2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetohydrazide demonstrated significant antitumor activity against multiple cancer cell lines (e.g., SK-MEL-2, MCF7), outperforming 5-fluorouracil in some cases .

Table 2: Heterocyclic Modifications and Activity

Antimicrobial and Antifungal Activities

Structural cyclization and hybrid systems enhance antimicrobial effects:

- 1,3,4-Oxadiazole Derivatives: Cyclization of 2-(pyridine-2-ylamino)acetohydrazide into 1,3,4-oxadiazole improved antimicrobial activity (MIC = 30.2–43.2 µg/cm³), likely due to increased stability and membrane interaction .

- Pyrazoline-Chromenone Hybrids: Derivatives like 2-(3-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide showed moderate antimicrobial activity, suggesting chromenone groups contribute to broad-spectrum effects .

Physicochemical and Dynamic Properties

- Tautomerism: Quinazolinone-based acetohydrazides exhibit dynamic tautomerism between amide and imidic acid forms, influencing their reactivity and binding kinetics. NMR studies revealed activation energies (ΔG*) of ~60–70 kJ/mol for these processes .

- Solubility and Bioavailability: Substituents like chlorine (e.g., 2-(2-chlorophenoxy)acetohydrazide) and methoxy groups (e.g., 2-(4-methoxyphenyl) derivatives) enhance solubility, as seen in their synthetic yields (>85%) and spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.